1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is an organic compound belonging to the imidazopyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . This reaction typically requires heating the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring, using reagents like alkyl halides or acyl chlorides.
These reactions can lead to the formation of various derivatives, which may have different properties and applications.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
- Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate hydrochloride
- 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
- 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)10-7(11)8(12)13/h9H,2-4H2,1H3,(H,12,13) |
InChI Key |
PEVONKVTWQCQBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1C(=O)O |
Origin of Product |
United States |
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